![molecular formula C7H4BrF2N3O B13340175 3-Bromo-5-(difluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13340175.png)
3-Bromo-5-(difluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(difluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves a Suzuki–Miyaura cross-coupling reaction. The reaction conditions often require a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination . The process can be performed under microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki–Miyaura cross-coupling reaction. This would require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one primarily undergoes substitution reactions, particularly arylation and heteroarylation . These reactions are facilitated by the presence of the bromine atom, which acts as a leaving group.
Common Reagents and Conditions
The Suzuki–Miyaura cross-coupling reaction is the most common method used for the functionalization of this compound. It typically involves the use of aryl or heteroaryl boronic acids as reagents and a palladium-based catalyst system . The reaction is often carried out in the presence of a base, such as potassium carbonate, and under inert atmosphere conditions .
Major Products
The major products formed from these reactions are 3,5-diarylated pyrazolo[1,5-a]pyrimidines, which can be further functionalized to introduce additional substituents . These derivatives have shown potential biological activities, including anti-inflammatory and neuroprotective effects .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit monoamine oxidase B, an enzyme involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may contribute to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 3-Bromo-5-phenyl-N-(pyrimidin-5-ylmethyl)pyrazolo[1,5-a]pyridin-7-amine
Uniqueness
3-Bromo-5-(difluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and metabolic stability . This makes it a valuable compound for the development of new therapeutic agents with improved efficacy and safety profiles .
Properties
Molecular Formula |
C7H4BrF2N3O |
|---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
3-bromo-5-(difluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H4BrF2N3O/c8-3-2-11-13-5(14)1-4(6(9)10)12-7(3)13/h1-2,6,11H |
InChI Key |
GYICRUBRTYUPBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=CNN2C1=O)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13340094.png)
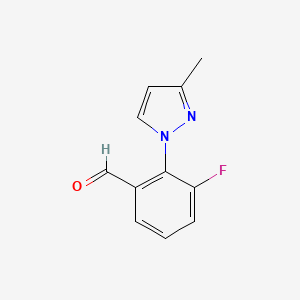
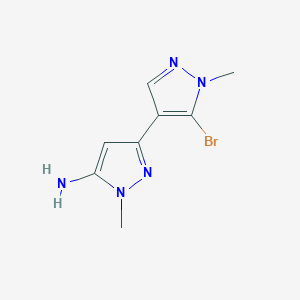
![(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B13340111.png)
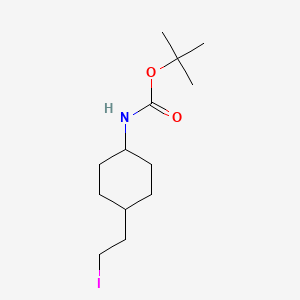
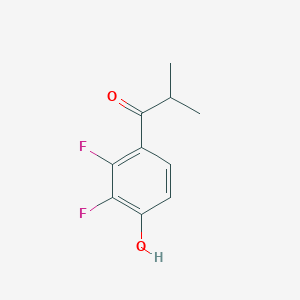
![tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13340125.png)
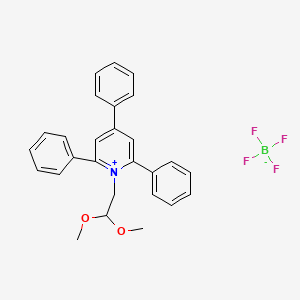
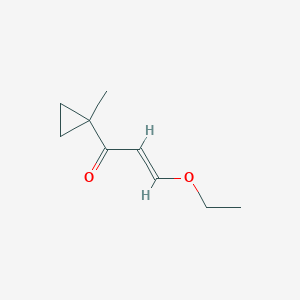
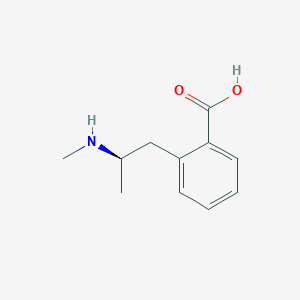
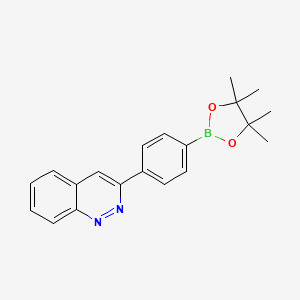
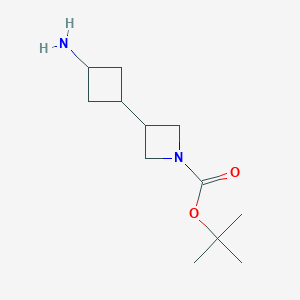

![4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13340171.png)
